[(1-Methyl-1H-pyrrol-2-yl)methyl](3-methylbutyl)amine
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Overview
Description
(1-Methyl-1H-pyrrol-2-yl)methylamine is an organic compound that features a pyrrole ring substituted with a methyl group at the 1-position and a 3-methylbutylamine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-pyrrol-2-yl)methylamine typically involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with 3-methylbutylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in an appropriate solvent like methanol or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-pyrrol-2-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include oxidized pyrrole derivatives, reduced amine derivatives, and various substituted amine compounds .
Scientific Research Applications
(1-Methyl-1H-pyrrol-2-yl)methylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of (1-Methyl-1H-pyrrol-2-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
(1-Methyl-1H-pyrrol-2-yl)methylamine can be compared with other similar compounds such as:
1-Methyl-1H-pyrrole-2-carbaldehyde: A precursor in the synthesis of the compound.
3-Methylbutylamine: Another precursor used in the synthesis.
Pyrrole derivatives: Compounds with similar pyrrole ring structures but different substituents.
The uniqueness of (1-Methyl-1H-pyrrol-2-yl)methylamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H20N2 |
---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
3-methyl-N-[(1-methylpyrrol-2-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C11H20N2/c1-10(2)6-7-12-9-11-5-4-8-13(11)3/h4-5,8,10,12H,6-7,9H2,1-3H3 |
InChI Key |
UZLHAIZUVCKTOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNCC1=CC=CN1C |
Origin of Product |
United States |
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